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Compound of Interest

Compound Name: 1,2,3,4-Tetramethylbenzene

cat. No.: B1201564

An In-depth Technical Guide to the Discovery and Historical Synthesis of Prehnitene

This guide provides a comprehensive overview of the discovery, physicochemical properties,
and key historical synthesis routes of prehnitene (1,2,3,4-tetramethylbenzene). It is intended
for researchers, scientists, and professionals in chemical and drug development who require a
technical understanding of this important aromatic hydrocarbon.

Introduction and Discovery

Prehnitene, systematically named 1,2,3,4-tetramethylbenzene, is an aromatic hydrocarbon

with the chemical formula Ci0H14.[1] It is a colorless, flammable liquid that is nearly insoluble in
water but soluble in common organic solvents.[1] Prehnitene is one of three structural isomers
of tetramethylbenzene, the others being durene (1,2,4,5-) and isodurene (1,2,3,5-).[1] It occurs
naturally in coal tar and can be isolated industrially from the reformed fractions of oil refineries.

[1]

While specific details of its initial isolation and characterization are not extensively documented
in historical records, prehnitene was likely first synthesized and identified in the late 19th or
early 20th century during broader investigations into aromatic substitution reactions.[2] The
work of German chemist Oscar Jacobsen in 1886 on the rearrangement of polyalkylbenzene
sulfonic acids, a reaction now named after him, was pivotal in the study of tetramethylbenzene
iIsomers and provided an early pathway to compounds like prehnitene.[3][4]

Physicochemical Properties
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The fundamental physical and chemical properties of prehnitene are summarized in the table
below. This data is crucial for its handling, purification, and application in synthesis.

Property Value Reference(s)
IUPAC Name 1,2,3,4-Tetramethylbenzene [1]
CAS Number 488-23-3 [11[5]
Molecular Formula CioH14 [1]
Molar Mass 134.22 g/mol [1][5]
Appearance Colorless liquid [1][2]
Density 0.90 g/cm3 (at 25 °C) [1]
Melting Point -6.2°C/-4°C [1][6]
Boiling Point 205 °C [1][6]
Flash Point 68.3 °C [1]
Solubility in Water 33.9 mg/L [1]
Dipole Moment 0.39D [6]

Historical Methods of Synthesis

The synthesis of prehnitene has historically been achieved through two principal routes:
Friedel-Crafts alkylation and the Jacobsen rearrangement. These methods highlight classic
organic reaction mechanisms and remain relevant to the production of polymethylated aromatic
compounds.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of aromatic chemistry and a
primary method for producing prehnitene.[7] The process typically involves the methylation of
less-substituted benzene derivatives, such as xylene or trimethylbenzenes, using an alkylating
agent in the presence of a strong Lewis acid catalyst.[2][8]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://en.wikipedia.org/wiki/Prehnitene
https://en.wikipedia.org/wiki/Prehnitene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetramethylbenzene
https://en.wikipedia.org/wiki/Prehnitene
https://en.wikipedia.org/wiki/Prehnitene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetramethylbenzene
https://en.wikipedia.org/wiki/Prehnitene
https://www.guidechem.com/encyclopedia/1-2-3-4-tetramethylbenzene-dic4438.html
https://en.wikipedia.org/wiki/Prehnitene
https://en.wikipedia.org/wiki/Prehnitene
http://www.stenutz.eu/chem/solv6.php?name=prehnitene
https://en.wikipedia.org/wiki/Prehnitene
http://www.stenutz.eu/chem/solv6.php?name=prehnitene
https://en.wikipedia.org/wiki/Prehnitene
https://en.wikipedia.org/wiki/Prehnitene
http://www.stenutz.eu/chem/solv6.php?name=prehnitene
https://www.beilstein-journals.org/bjoc/articles/6/6
https://www.guidechem.com/encyclopedia/1-2-3-4-tetramethylbenzene-dic4438.html
https://www.nbinno.com/article/other-organic-chemicals/synthesis-applications-1-2-3-4-tetramethylbenzene-chemical-industry-if
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

‘Workflow for Prehnitene Synthesis via Friedel-Crafts Alkylation
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Figure 1. Generalized workflow for the Friedel-Crafts synthesis of prehnitene.

Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping
funnel, and a condenser (with a gas outlet to a trap) is charged with the aromatic substrate
(e.g., pseudocumene) and a solvent (e.g., carbon disulfide).

Catalyst Addition: The flask is cooled in an ice-salt bath. Anhydrous aluminum chloride
(AICI5) is added portion-wise while maintaining the low temperature.

Alkylation: The alkylating agent (e.g., methyl chloride) is added dropwise from the funnel
over several hours. The reaction mixture is stirred vigorously throughout the addition.

Reaction Completion: After the addition is complete, the mixture is allowed to stir at low
temperature for an additional period before being allowed to warm slowly to room
temperature.

Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and
hydrochloric acid to decompose the aluminum chloride complex.

Extraction & Purification: The organic layer is separated, washed with water and sodium
bicarbonate solution, and then dried over an anhydrous salt (e.g., MgSQa). The final product
is isolated and purified from its isomers via meticulous fractional distillation.[8]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1201564?utm_src=pdf-body-img
https://www.nbinno.com/article/other-organic-chemicals/synthesis-applications-1-2-3-4-tetramethylbenzene-chemical-industry-if
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

A significant challenge in this synthesis is controlling the regioselectivity to maximize the yield
of the 1,2,3,4-isomer while minimizing the formation of durene, isodurene, and more highly
substituted products like pentamethylbenzene.[8]

Jacobsen Rearrangement

The Jacobsen rearrangement is a distinctive reaction of polyalkylbenzenes, first described by
Oscar Jacobsen in 1886.[3][4] The reaction involves treating a polyalkylbenzene with
concentrated sulfuric acid, which induces the migration of alkyl groups around the aromatic
ring.[9] This method is particularly useful as it can convert other tetramethylbenzene isomers or
even pentamethylbenzene into prehnitene.

The reaction is believed to proceed via an intermolecular mechanism where a sulfonyl group is
temporarily added to the ring, facilitating the transfer of a methyl group to another aromatic
molecule.[4] Subsequent desulfonation yields the rearranged hydrocarbon. The reaction is
generally limited to aromatic rings containing at least four alkyl or halogen substituents.[3][4]

Concept of the Jacobsen Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1201564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

